(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic molecule featuring a pyrazol-3-one core substituted with a bromophenyl-thiazole group at position 2 and a 3-chlorophenyl hydrazinylidene moiety at position 4. The Z-configuration at the hydrazinylidene double bond is critical for its stereoelectronic properties.
Properties
Molecular Formula |
C19H13BrClN5OS |
|---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(3-chlorophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13BrClN5OS/c1-11-17(24-23-15-4-2-3-14(21)9-15)18(27)26(25-11)19-22-16(10-28-19)12-5-7-13(20)8-6-12/h2-10,25H,1H3 |
InChI Key |
YKZPJVFOGKKCJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazole Ring: Starting with 4-bromobenzaldehyde and thiourea, the thiazole ring can be synthesized through a cyclization reaction.
Hydrazone Formation: The thiazole derivative can be reacted with 3-chlorobenzaldehyde hydrazone under acidic conditions to form the hydrazone linkage.
Pyrazolone Formation: The final step involves the reaction of the hydrazone intermediate with ethyl acetoacetate under basic conditions to form the pyrazolone ring.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazolone rings.
Reduction: Reduction reactions can occur at the hydrazone linkage.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Oxidized derivatives of the thiazole and pyrazolone rings.
Reduction Products: Reduced hydrazone derivatives.
Substitution Products: Compounds with substituted bromine or chlorine atoms.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Biochemical Probes: Use as a probe to study enzyme interactions and biochemical pathways.
Industry
Dye and Pigment Industry: Potential use in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE depends on its specific application. For instance:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biochemical pathways.
Catalytic Activity: As a ligand, it can form complexes with metal ions, facilitating catalytic reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Analogues
(a) Thiomethyl-Substituted Pyrazolone Derivatives
describes a pyrazolone derivative with a thiomethylphenyl group and a hydroxyphenyl substituent. Unlike the target compound’s bromophenyl-thiazole and hydrazinylidene groups, this analog emphasizes sulfur-based substituents, which may enhance lipophilicity and alter π-stacking interactions. The synthesis route, adapted from Dorofeeva et al., involves condensation reactions similar to those used for hydrazinylidene derivatives, suggesting shared synthetic pathways .
(b) Fluorophenyl-Triazole-Thiazole Hybrids
Compounds 4 and 5 in feature fluorophenyl and triazole moieties. These isostructural compounds crystallize in triclinic symmetry (P̄1) with near-planar conformations, except for one fluorophenyl group oriented perpendicularly.
(c) Trifluoromethyl-Substituted Pyrazolone ()
The compound (4Z)-4-{[(4-chlorophenyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one replaces the bromophenyl-thiazole group with a trifluoromethyl substituent. This difference may influence solubility and reactivity in medicinal chemistry applications .
(a) Bromomethyl-Substituted Pyrazolones ()
Example 5.23 in , 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one , shares bromo and chlorophenyl substituents with the target compound. However, the absence of a thiazole ring and the presence of a bromomethyl group suggest divergent synthetic strategies (e.g., halogenation vs. cyclocondensation). LC/MS data (m/z 381 [M+H]⁺) indicate a lower molecular weight compared to the target compound .
(b) Thiazolidinone Derivatives ()
The compound (5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one incorporates a thioxo-thiazolidinone ring instead of a pyrazol-3-one core. The thioxo group enhances hydrogen-bonding capacity, while the isopropoxyphenyl substituent introduces steric bulk absent in the target compound .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The target compound’s bromophenyl-thiazole and hydrazinylidene groups suggest a synthesis involving cyclocondensation of thiazole precursors with hydrazine derivatives, akin to methods in and .
- Steric and Electronic Effects : Fluorophenyl analogs () exhibit planar conformations, whereas the target compound’s bulkier thiazole and hydrazinylidene groups may reduce planarity, affecting crystallinity and solubility .
Biological Activity
The compound (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS No. 304668-21-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C24H16BrN3O2S |
| Molecular Weight | 490.37 g/mol |
| Density | 1.50 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 621.4 ± 65.0 °C (Predicted) |
| pKa | 1.01 ± 0.10 (Predicted) |
The compound features a thiazole ring and a pyrazolone structure, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
The biological activity of heterocyclic compounds containing thiazole and pyrazolone moieties often includes antimicrobial properties. In related studies, compounds with similar frameworks have shown moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis . The presence of bromophenyl and chlorophenyl groups may enhance these effects due to their electron-withdrawing properties, which can influence the interaction with microbial targets.
Enzyme Inhibition
Compounds with similar structures have been evaluated for their ability to inhibit key enzymes like acetylcholinesterase (AChE) and urease. For example, some derivatives demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard reference compounds . This suggests that the target compound may possess similar enzyme-inhibiting capabilities, potentially useful in treating conditions related to enzyme overactivity.
Synthesis and Evaluation
A series of studies have focused on synthesizing derivatives of thiazole and pyrazolone compounds to evaluate their biological activities. One notable study synthesized several derivatives and assessed their antiviral and antibacterial properties . The findings indicated that structural modifications could enhance biological activity, underscoring the importance of molecular design in drug development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like the target molecule. Variations in substituents on the thiazole or pyrazolone rings can significantly impact their pharmacological profiles. For instance, substituents like bromine or chlorine may increase lipophilicity or alter electronic properties, enhancing interaction with biological targets.
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with This compound . Investigating its potential as a therapeutic agent in various disease models will be essential for determining its clinical applicability.
Q & A
Q. What are the foundational synthetic routes for preparing (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one?
Methodological Answer: The compound is synthesized via cyclization reactions involving hydrazine derivatives and thiazole precursors. A typical approach includes:
- Step 1: Reacting 4-(4-bromophenyl)-1,3-thiazole-2-carbaldehyde with hydrazine hydrate to form the hydrazinyl intermediate.
- Step 2: Condensation with 3-chlorophenyl hydrazine under acidic conditions (e.g., glacial acetic acid) to form the hydrazinylidene moiety.
- Step 3: Cyclization via reflux in ethanol or methanol, monitored by TLC. Yield optimization requires stoichiometric control of reactants and temperature (80–100°C) .
Q. How is the compound structurally characterized to confirm its (4Z) configuration?
Methodological Answer:
- X-ray crystallography is the gold standard for confirming stereochemistry. For example, orthorhombic crystal systems (space group P212121) with unit-cell parameters (a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å) validate the Z-configuration via dihedral angle analysis of the hydrazinylidene group .
- Spectroscopic techniques : IR (C=N stretch at ~1599 cm⁻¹), ¹H NMR (doublets for thiazole protons at δ 7.8–8.2 ppm), and HRMS (m/z 573.49 [M+H]⁺) .
Q. What preliminary biological assays are recommended for screening its activity?
Methodological Answer:
- Antimicrobial screening : Disk diffusion assays against S. aureus and E. coli using 50–100 µg/mL concentrations .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations after 48-hour exposure .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up, and what common pitfalls occur?
Methodological Answer:
-
Optimization strategies :
Variable Optimal Condition Outcome Solvent Ethanol (reflux) Higher purity vs. DMF (side reactions) Catalyst Glacial acetic acid (5 drops) Accelerates imine formation Temperature 65–70°C Balances reaction rate and decomposition -
Pitfalls :
Q. How do π–π stacking and C—H···X interactions influence crystallographic packing, and what functional implications arise?
Methodological Answer:
- Key interactions :
- C—H···N/F : Stabilize the dihydro-3H-pyrazol-3-one ring (bond distances: 2.6–2.8 Å).
- π–π stacking : Between thiazole and chlorophenyl rings (centroid distances: 3.8–4.2 Å), enhancing thermal stability.
- Implications :
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Case study : Analogues with 4-methoxy vs. 4-bromo substituents show divergent antimicrobial activities (e.g., 4-methoxy enhances Gram-positive activity by 40%).
- Resolution steps :
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap < 4 eV suggests reactivity with electrophilic targets).
- Molecular dynamics (MD) : Simulate binding to kinase domains (e.g., EGFR) over 100 ns trajectories to assess stability of hydrogen bonds with Lys721 .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in spectroscopic data?
Methodological Answer:
- Standardization :
- Use deuterated solvents (e.g., DMSO-d₆) for NMR consistency.
- Calibrate IR with polystyrene films (peak at 1601 cm⁻¹ for reference).
- Troubleshooting : Variability in ¹³C NMR aromatic signals (±0.5 ppm) often stems from residual solvent; lyophilize samples for 24 hours .
Mechanistic and Translational Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
